4-(trans-4-Pentylcyclohexyl)phenol
Overview
Description
4-(trans-4-Pentylcyclohexyl)phenol is an organic compound with the molecular formula C₁₇H₂₆O. It is a white to almost white crystalline powder with a melting point of 138.0 to 142.0 °C and a boiling point of approximately 369.5 °C . This compound is primarily used as an intermediate in the production of liquid crystals .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the production of liquid crystals , suggesting that it may interact with certain proteins or receptors involved in the formation and regulation of these structures.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(trans-4-Pentylcyclohexyl)phenol is currently unavailable . Its impact on bioavailability is therefore unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Pentylcyclohexyl)phenol typically involves a multi-step process:
Formation of the Cyclohexyl Ring: The initial step involves the reaction of phenol with bromopentane to form a brominated intermediate.
Cyclization: The brominated intermediate undergoes a cyclization reaction with cyclohexanone in the presence of a base to form the cyclohexyl ring.
Hydrogenation: The cyclohexyl intermediate is then hydrogenated to form the trans-4-pentylcyclohexyl group.
Final Coupling: The final step involves coupling the trans-4-pentylcyclohexyl group with phenol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
4-(trans-4-Pentylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form cyclohexyl derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Scientific Research Applications
4-(trans-4-Pentylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and surfactants
Comparison with Similar Compounds
4-(trans-4-Pentylcyclohexyl)phenol can be compared with other similar compounds, such as:
4-(trans-4-Butylcyclohexyl)phenol: Similar structure but with a butyl group instead of a pentyl group.
4-(trans-4-Hexylcyclohexyl)phenol: Similar structure but with a hexyl group instead of a pentyl group.
4-(trans-4-Octylcyclohexyl)phenol: Similar structure but with an octyl group instead of a pentyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZRBGYBYIGRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002799 | |
Record name | 4-(4-Pentylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82575-69-7 | |
Record name | 4-(4-Pentylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(trans-4-pentylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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